5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings. It is of significant interest in medicinal chemistry and materials science due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves a multi-step process. One common method starts with the preparation of substituted N-aminopyridine sulfates from substituted pyridines and hydroxylamine-O-sulfonic acid. This intermediate then undergoes a 1,3-dipolar cycloaddition reaction with ethyl propionate to form pyrazolo[1,5-a]pyridine-3-carboxylate derivatives. The final step involves hydrolysis of the ester group to yield the carboxylic acid .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to improve yield and reduce costs. This includes using solvents like water and dimethylformamide to increase the solubility of reactants and employing mild reaction conditions to facilitate large-scale production. The process is designed to be efficient, cost-effective, and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique electronic properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but includes a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another related compound with a different ring fusion pattern, which affects its chemical properties and reactivity.
Uniqueness
5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and electronic properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-(dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-12(2)7-3-4-13-9(5-7)8(6-11-13)10(14)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
YIJYFUGGOMWISU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=NN2C=C1)C(=O)O |
Origin of Product |
United States |
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